molecular formula C₇H₅ClN₄O₂ B1151135 6-Chloromethyl Lumazine

6-Chloromethyl Lumazine

Cat. No.: B1151135
M. Wt: 212.59
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloromethyl Lumazine is a synthetic lumazine derivative characterized by a chloromethyl substituent at position 6 of the pteridine ring. Lumazines are pivotal intermediates in riboflavin (vitamin B2) biosynthesis, where lumazine synthase catalyzes the penultimate step to form 6,7-dimethyl-8-ribityllumazine, which riboflavin synthase subsequently converts to riboflavin .

Properties

Molecular Formula

C₇H₅ClN₄O₂

Molecular Weight

212.59

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties of Lumazine Derivatives

Compound Substituents/Modifications Key Functional Properties References
6-Chloromethyl Lumazine Chloromethyl group at C6 Potential inhibitor of lumazine synthase; chloromethyl group enhances electrophilicity.
6,7,8-Trimethyllumazine Methyl groups at C6, C7, C8 Forms tricyclic anions under alkaline conditions; spectral similarity to chlorinated analogs.
6-Carboxyalkyl Derivatives Carboxyalkyl chains at C6 Inhibit both lumazine synthase and riboflavin synthase; chain length affects activity.
Terrelumamides A/B 1-Methyllumazine-6-carboxylic acid units Natural products with insulin-sensitizing activity; bind DNA via fluorescence changes.
Purinetrione Inhibitors Purine backbone with trione modifications High specificity for M. tuberculosis lumazine synthase; bind via hydrogen bonds to Arg126.

Key Observations :

  • Spectral Behavior : Unlike 6,7,8-trimethyllumazine, which forms tricyclic anions under alkaline conditions, this compound may exhibit distinct spectral shifts due to the electron-withdrawing chlorine atom .
  • Natural vs. Synthetic Derivatives : Terrelumamides, with carboxylic acid substituents, demonstrate pharmacological utility (e.g., insulin sensitivity), while synthetic derivatives prioritize enzyme inhibition .

Inhibitory Activity Against Lumazine Synthase

Table 2: Inhibitory Potency of Lumazine Derivatives

Compound Target Enzyme Inhibitory Activity (Ki or IC50) Mechanism of Action References
This compound Lumazine synthase Not explicitly reported Hypothesized competitive inhibition
Compound 38 M. tuberculosis Lumazine Synthase Ki = 38 μM Binds phosphate and sulfonamide moieties to active site.
3'-Carboxypropyl Derivative (22) Lumazine synthase IC50 = 12 μM Carboxyl group interacts with enzyme side chains.
Purinetrione Inhibitors M. tuberculosis Lumazine Synthase Ki < 10 μM Hydrogen bonding with Arg128 and polar residues.

Key Findings :

  • Chain Length Dependence: Carboxyalkyl derivatives (e.g., compound 22) show optimal activity with a 3-carbon chain, while phosphonoxyalkyl analogs lose potency with shorter chains .
  • Binding Specificity : Purinetrione inhibitors exhibit high specificity for M. tuberculosis lumazine synthase due to interactions with conserved residues like Arg128, unlike broader-spectrum carboxyalkyl derivatives .
  • Chloromethyl Group Impact : While direct data are lacking, the chloromethyl group in this compound may mimic the transition state of lumazine synthase substrates, similar to phosphate-containing inhibitors .

Q & A

Basic: What are the primary synthetic routes for 6-Chloromethyl Lumazine derivatives, and how do reaction conditions influence yield?

Answer:
this compound derivatives are typically synthesized via nucleophilic substitution or halogenation of lumazine precursors. For example, one-step protocols using perchloric acid-mediated co-crystallization can stabilize reactive intermediates like chloromethyl groups . Reaction pH (optimally 4–6) and temperature (20–40°C) are critical to avoid hydrolysis of the chloromethyl moiety. Yield optimization requires monitoring by LC-MS for byproduct formation (e.g., demethylated analogs) .

Basic: How is Lumazine Synthase (LS) purified for studies involving this compound as a substrate or inhibitor?

Answer:
LS purification involves:

  • Size-exclusion chromatography (Superdex 200 column) to isolate the ~16 kDa monomer, confirmed by SDS-PAGE .
  • Tag-based affinity purification (e.g., His-tag) for recombinant LS, followed by tag cleavage and buffer exchange to remove imidazole, which can interfere with chloromethyl group reactivity .

Basic: What structural characterization methods are used to validate this compound binding to LS?

Answer:

  • X-ray crystallography : Resolves binding modes at 1.6–2.3 Å resolution, identifying interactions between the chloromethyl group and LS active-site residues (e.g., Arg148 in Mycobacterium tuberculosis LS) .
  • Fluorescence quenching assays : Track changes in LS tryptophan fluorescence upon ligand binding, with ΔF/F₀ ≥ 0.5 indicating strong binding .

Advanced: How can cryo-EM resolve structural ambiguities in LS-6-Chloromethyl Lumazine complexes?

Answer:
Cryo-EM pipelines (e.g., RELION or cryoSPARC) process LS-ligand complexes at 2.3–3.0 Å resolution, particularly for icosahedral LS assemblies. Challenges include:

  • Heterogeneous ligand occupancy : Use 3D variability analysis to distinguish fully vs. partially occupied binding sites .
  • Beam-induced chloromethyl group degradation : Minimize exposure to ≤10 e⁻/Ų during data acquisition .

Advanced: How do molecular dynamics (MD) simulations clarify discrepancies in inhibitor binding kinetics?

Answer:
MD simulations (100–1000 ps) of M. tuberculosis LS with this compound analogs reveal:

  • Hydrogen bond stability : Key interactions (e.g., with Thr135) persist in >80% of frames, while water-mediated bridges fluctuate .
  • Chloromethyl group torsional strain : RMSD >1.5 Å in simulations indicates conformational instability, explaining lower IC₅₀ values vs. rigid analogs .

Advanced: How to design enzyme inhibition assays accounting for LS quaternary structure variability?

Answer:

  • Pentameric vs. icosahedral LS : Use dynamic light scattering (DLS) to confirm oligomeric state pre-assay. Pentamers (e.g., Brucella LS) show 10-fold lower Kᵢ for this compound than icosahedral forms (e.g., Aquifex aeolicus LS) due to active-site accessibility .
  • Activity normalization : Adjust substrate (3,4-dihydroxy-2-butanone 4-phosphate) concentration to account for assembly-dependent catalytic efficiency .

Advanced: How to reconcile contradictory data on LS assembly states in inhibitor studies?

Answer:

  • pH-dependent assembly : LS from M. tuberculosis forms pentamers at pH <6.5 but icosahedrons at pH >7.0, altering inhibitor binding kinetics. Pre-equilibrate LS in assay buffers .
  • Cross-linking validation : Use glutaraldehyde (0.1%) to stabilize assemblies before structural analysis .

Advanced: What computational strategies improve virtual screening for LS inhibitors like this compound?

Answer:

  • Docking against flexible active sites : Use Rosetta Ligand with ensemble docking to account for LS conformational changes (e.g., loop residues 40–60) .
  • Pharmacophore filters : Prioritize molecules with (i) a planar heterocycle and (ii) electronegative substituents (e.g., Cl, NO₂) mimicking the lumazine scaffold .

Advanced: Can this compound derivatives be repurposed for drug delivery systems?

Answer:

  • Protein cage encapsulation : Engineered LS icosahedrons (e.g., AaLS-IC) encapsulate chloromethyl-functionalized drugs via pH-triggered assembly, achieving 70–90% loading efficiency .
  • Targeted release : Chloromethyl groups enable covalent conjugation to lysine residues in cancer cell surface proteins, enhancing cellular uptake .

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